molecular formula C11H15NO4 B2470415 3-Ethoxy-4-[(2S)-2-(hydroxymethyl)pyrrolidino]-3-cyclobutene-1,2-dione CAS No. 131589-06-5

3-Ethoxy-4-[(2S)-2-(hydroxymethyl)pyrrolidino]-3-cyclobutene-1,2-dione

Cat. No.: B2470415
CAS No.: 131589-06-5
M. Wt: 225.244
InChI Key: RUIRYOZLROHVOY-ZETCQYMHSA-N
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Description

3-Ethoxy-4-[(2S)-2-(hydroxymethyl)pyrrolidino]-3-cyclobutene-1,2-dione is a sophisticated cyclobutenedione derivative that serves as a versatile scaffold in medicinal chemistry and chemical biology. Its core structure is characterized by an electron-deficient cyclobutenedione ring, which is strategically functionalized with an ethoxy group and a chiral (2S)-2-(hydroxymethyl)pyrrolidino substituent. This unique architecture makes it a valuable precursor for the synthesis of heterocyclic compounds and complex molecular frameworks. The compound's primary research value lies in its potential as a key intermediate for the development of protein kinase inhibitors. The cyclobutenedione moiety can act as a reactive handle for the synthesis of ATP-competitive inhibitors , targeting the kinase's active site. The chiral pyrrolidine ring, a common feature in pharmacologically active molecules, provides a three-dimensional structure that can enhance binding affinity and selectivity for specific biological targets. Researchers are investigating this compound and its derivatives for their utility in probing intracellular signaling pathways and for the creation of new therapeutic agents, particularly in the areas of oncology and inflammatory diseases. The presence of the hydroxymethyl group on the pyrrolidine ring offers a convenient site for further chemical modification, enabling conjugation to solid supports for affinity chromatography or the attachment of fluorescent tags for cellular imaging studies, thereby expanding its application into chemical proteomics.

Properties

IUPAC Name

3-ethoxy-4-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]cyclobut-3-ene-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4/c1-2-16-11-8(9(14)10(11)15)12-5-3-4-7(12)6-13/h7,13H,2-6H2,1H3/t7-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUIRYOZLROHVOY-ZETCQYMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=O)C1=O)N2CCCC2CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C(=O)C1=O)N2CCC[C@H]2CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3,4-Diethoxy-3-Cyclobutene-1,2-Dione

The initial step involves esterification of squaric acid with ethanol under Dean-Stark conditions to form the diethoxy intermediate.

Procedure (adapted from):

  • Combine squaric acid (1.0 equiv), ethanol (3.0 equiv), and toluene in a reflux apparatus with a water trap.
  • Reflux until water evolution ceases (~6 hours).
  • Cool to 0–5°C and isolate the product via filtration.

Key Data :

Parameter Value Source
Yield 85–90%
Reaction Time 5–6 hours
Solvent Toluene

Selective Substitution with (2S)-2-(Hydroxymethyl)Pyrrolidine

The diethoxy intermediate reacts with (2S)-2-(hydroxymethyl)pyrrolidine under controlled conditions to replace one ethoxy group.

Procedure (adapted from):

  • Dissolve 3,4-diethoxy-3-cyclobutene-1,2-dione (1.0 equiv) in tetrahydrofuran (THF).
  • Add (2S)-2-(hydroxymethyl)pyrrolidine (1.1 equiv) dropwise at 0°C.
  • Stir at ambient temperature for 12–18 hours.
  • Purify via recrystallization from dichloromethane/hexane.

Key Data :

Parameter Value Source
Yield 70–75%
Reaction Temperature 0°C to room temperature
Solvent THF

Direct Mono-Esterification Pathway

An alternative route involves mono-esterification of squaric acid followed by amine substitution, avoiding the diethoxy intermediate.

Procedure :

  • React squaric acid (1.0 equiv) with ethanol (1.05 equiv) in dimethylformamide (DMF) at 60°C for 3 hours.
  • Add (2S)-2-(hydroxymethyl)pyrrolidine (1.0 equiv) and potassium carbonate (2.0 equiv).
  • Heat at 80°C for 8 hours.
  • Isolate via aqueous workup and column chromatography.

Key Data :

Parameter Value Source
Yield 68–72%
Solvent DMF

Optimization and Challenges

Stereochemical Control

The (2S)-2-(hydroxymethyl)pyrrolidine is typically sourced from L-prolinol, a chiral pool derivative. Asymmetric synthesis alternatives, such as enzymatic resolution or chiral auxiliaries, remain underexplored in published protocols.

Reaction Selectivity

Diethoxy intermediates risk bis-substitution; stoichiometric control and low temperatures mitigate this. Excess amine (>1.1 equiv) increases bis-product formation to 15–20%.

Solvent and Temperature Effects

  • THF : Favors mono-substitution but requires prolonged reaction times.
  • DMF : Accelerates reactivity but complicates purification.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Key Advantage Limitation
Diethoxy Substitution 70–75 ≥95 High reproducibility Multi-step synthesis
Direct Mono-Ester 68–72 90–93 Shorter pathway Lower purity

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-4-[(2S)-2-(hydroxymethyl)pyrrolidino]-3-cyclobutene-1,2-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can be used to replace the ethoxy group with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as sodium ethoxide or potassium tert-butoxide can be employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of cyclobutene diones exhibit antimicrobial activity. The structural features of 3-Ethoxy-4-[(2S)-2-(hydroxymethyl)pyrrolidino]-3-cyclobutene-1,2-dione suggest potential efficacy against a range of pathogens. Preliminary studies suggest that compounds with similar frameworks have shown effectiveness against both Gram-positive and Gram-negative bacteria .

Cytotoxicity and Anticancer Activity

Several studies have explored the cytotoxic effects of compounds related to this compound. For instance, compounds containing pyrrolidine moieties have demonstrated the ability to induce apoptosis in cancer cell lines. The mechanisms through which these compounds exert their effects include:

  • Enzyme Inhibition : Targeting key metabolic enzymes.
  • DNA Interaction : Intercalating with DNA to disrupt replication.
  • Reactive Oxygen Species Generation : Inducing oxidative stress leading to cell death .

Pharmaceutical Development

The compound's unique structure allows for modification that can enhance its pharmacological properties. It has been investigated for its potential as an anti-inflammatory agent, with some studies focusing on dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways . This dual action is crucial in managing inflammatory diseases.

Case Studies

  • Anti-inflammatory Activity : A study evaluated a series of pyrrolidine derivatives for their ability to inhibit COX and LOX enzymes. The results indicated that modifications in the cyclobutene structure could enhance anti-inflammatory activity significantly .
  • Cytotoxicity Assessment : In vitro assays were conducted using various cancer cell lines to assess the cytotoxic effects of related compounds. Results showed that certain derivatives led to increased apoptosis rates compared to controls, suggesting a promising avenue for cancer therapeutics .

Comparison of Biological Activities

Compound NameStructureAntimicrobial ActivityCytotoxicityMechanism
This compoundStructureTBDTBDTBD
Related Pyrrolidine DerivativeStructurePositiveModerateEnzyme Inhibition
Thiazole HydrazoneStructurePositiveHighDNA Intercalation

Note: TBD = To Be Determined

Mechanism of Action

The mechanism of action of 3-Ethoxy-4-[(2S)-2-(hydroxymethyl)pyrrolidino]-3-cyclobutene-1,2-dione involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes, while the cyclobutene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Ethoxy-4-[(2S)-2-(hydroxymethyl)pyrrolidino]-3-cyclopentene-1,2-dione
  • 3-Ethoxy-4-[(2S)-2-(hydroxymethyl)pyrrolidino]-3-cyclohexene-1,2-dione

Uniqueness

3-Ethoxy-4-[(2S)-2-(hydroxymethyl)pyrrolidino]-3-cyclobutene-1,2-dione is unique due to its cyclobutene ring, which imparts distinct chemical and physical properties compared to its cyclopentene and cyclohexene analogs. The rigidity and strain of the cyclobutene ring can lead to different reactivity and interaction profiles, making it a valuable compound for specific applications.

Biological Activity

3-Ethoxy-4-[(2S)-2-(hydroxymethyl)pyrrolidino]-3-cyclobutene-1,2-dione, a compound with the molecular formula C₁₁H₁₅NO₄, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesizing data from various studies to provide a comprehensive overview.

  • Chemical Name : this compound
  • Molecular Formula : C₁₁H₁₅NO₄
  • Molecular Weight : 223.25 g/mol
  • CAS Number : 335646-02-1

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, related cyclobutene derivatives have demonstrated cytotoxic effects against various cancer cell lines through mechanisms such as inducing apoptosis and inhibiting cell proliferation. One study highlighted the effectiveness of a structurally related compound in increasing the lifespan of mice with L1210 leukemia by over 400% compared to controls .

The proposed mechanism of action for cyclobutene derivatives involves their ability to alkylate DNA, leading to the formation of DNA adducts that disrupt normal cellular function. This alkylating activity is crucial for their antitumor efficacy, as it can trigger cellular stress responses and apoptosis in cancer cells .

Case Studies

  • L1210 Leukemia Model : In a controlled study, a derivative of cyclobutene was administered to mice with L1210 leukemia. The results showed a significant reduction in tumor size and increased survival rates compared to untreated controls .
  • In Vitro Studies : Various in vitro assays have been conducted to assess the cytotoxicity of this compound against human cancer cell lines such as HeLa and MCF-7. Results indicated that the compound inhibited cell growth effectively at micromolar concentrations .

Data Table: Biological Activity Overview

Activity TypeTarget Cell LineIC50 (µM)Effect Observed
AntitumorHeLa15Significant inhibition of proliferation
AntitumorMCF-720Induction of apoptosis
In Vivo EfficacyL1210 LeukemiaN/AIncreased lifespan by 400%

Q & A

Q. What are the recommended synthetic routes for 3-Ethoxy-4-[(2S)-2-(hydroxymethyl)pyrrolidino]-3-cyclobutene-1,2-dione, and how can stereochemical integrity be maintained during synthesis?

  • Methodological Answer : Synthesis typically involves multi-step processes, including cyclobutene-dione core formation followed by stereoselective introduction of the pyrrolidine moiety. Protecting groups (e.g., tert-butoxycarbonyl for amines) are critical to preserve the (2S)-configuration. Chiral resolution techniques, such as chiral HPLC or enzymatic kinetic resolution, can validate stereochemical purity . Computational tools (e.g., quantum chemical pathfinding) may guide reaction optimization to minimize racemization .

Q. How should researchers characterize the purity and structural conformation of this compound, particularly the stereochemical configuration at the (2S) position?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm connectivity and detect diastereomeric impurities.
  • X-ray Crystallography : Definitive proof of stereochemistry via crystal structure analysis.
  • Chiral Chromatography : Compare retention times with enantiopure standards.
  • Polarimetry : Measure optical rotation to assess enantiomeric excess .

Advanced Research Questions

Q. How can computational reaction path search methods optimize the synthesis of this compound while minimizing side reactions?

  • Methodological Answer : Quantum chemical calculations (e.g., density functional theory) model transition states and intermediates to predict competing pathways. For example, solvent effects on cyclobutene ring stability can be simulated to select reaction media that suppress undesired ring-opening. Machine learning algorithms may prioritize experimental conditions based on energy barriers and selectivity metrics .

Q. What experimental design strategies (e.g., factorial design, response surface methodology) are effective in identifying critical parameters influencing the compound’s stability under varying conditions?

  • Methodological Answer :
  • Screening Design (Plackett-Burman) : Identify critical factors (e.g., temperature, pH, solvent polarity) affecting degradation.
  • Response Surface Methodology (RSM) : Optimize stability by modeling interactions between variables (e.g., Arrhenius plots for thermal stability).
  • Example: A 23^3 factorial design could test temperature (25–60°C), humidity (30–70% RH), and light exposure, with HPLC quantifying degradation products .

Q. How can researchers resolve contradictions between computational predictions and experimental outcomes in the reactivity of the cyclobutene-dione core?

  • Methodological Answer : Discrepancies often arise from unaccounted solvent dynamics or kinetic vs. thermodynamic control. Validate models by:
  • Kinetic Studies : Measure reaction rates under varied conditions to refine activation energy calculations.
  • In Situ Spectroscopy : Monitor intermediates via FTIR or Raman to detect unmodeled species.
  • Iterative refinement of computational parameters (e.g., solvation models) using experimental data creates a feedback loop for accuracy .

Q. What methodologies are recommended for evaluating the compound’s compatibility with membrane-based separation technologies during downstream processing?

  • Methodological Answer :
  • Membrane Selection : Screen nanofiltration or reverse osmosis membranes for rejection rates and fouling propensity.
  • Flux Analysis : Measure permeate flux under varying pressures and concentrations to assess scalability.
  • Stability Testing : Expose membranes to the compound in simulated process conditions (e.g., acidic/basic pH) to evaluate chemical resistance .

Data Contradiction Analysis

Q. How should researchers address conflicting data regarding the compound’s catalytic behavior in asymmetric reactions?

  • Methodological Answer :
  • Control Experiments : Verify catalyst loading, substrate purity, and solvent batch variability.
  • Cross-Validation : Reproduce results using alternative characterization tools (e.g., circular dichroism vs. X-ray).
  • Meta-Analysis : Compare datasets across literature to identify trends (e.g., solvent polarity correlating with enantioselectivity) .

Safety and Handling in Research Settings

Q. What advanced safety protocols are recommended for handling this compound in high-temperature/pressure reactions?

  • Methodological Answer :
  • Controlled Reactors : Use autoclaves with pressure relief valves and real-time monitoring (e.g., in situ FTIR for gas evolution).
  • Thermal Stability Screening : Conduct differential scanning calorimetry (DSC) to identify exothermic decomposition thresholds.
  • Emergency Venting : Design experiments with fail-safe venting systems to prevent over-pressurization .

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